beta-NF-JQ1

Description

BenchChem offers high-quality beta-NF-JQ1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-NF-JQ1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H42ClN5O6S |

|---|---|

Molecular Weight |

816.4 g/mol |

IUPAC Name |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[[4-(1-oxobenzo[f]chromen-3-yl)phenyl]methoxy]ethoxy]ethoxy]ethyl]acetamide |

InChI |

InChI=1S/C45H42ClN5O6S/c1-27-28(2)58-45-41(27)43(33-12-15-34(46)16-13-33)48-36(44-50-49-29(3)51(44)45)24-40(53)47-18-19-54-20-21-55-22-23-56-26-30-8-10-32(11-9-30)39-25-37(52)42-35-7-5-4-6-31(35)14-17-38(42)57-39/h4-17,25,36H,18-24,26H2,1-3H3,(H,47,53)/t36-/m0/s1 |

InChI Key |

OZFKLXDOAZGVSV-BHVANESWSA-N |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC4=CC=C(C=C4)C5=CC(=O)C6=C(O5)C=CC7=CC=CC=C76)C8=CC=C(C=C8)Cl)C |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC4=CC=C(C=C4)C5=CC(=O)C6=C(O5)C=CC7=CC=CC=C76)C8=CC=C(C=C8)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Function of beta-NF-JQ1

For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-NF-JQ1 is a synthetic, heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). Its primary function is to induce the targeted degradation of bromodomain and extra-terminal domain (BET) family proteins, specifically BRD2, BRD3, and BRD4, by hijacking the cell's natural protein disposal machinery. This is achieved by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the vicinity of the BET proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of these epigenetic readers has shown potent anti-cancer activity, making beta-NF-JQ1 a valuable tool for cancer research and a potential therapeutic agent.

Core Mechanism of Action

beta-NF-JQ1 is comprised of three key components:

-

A high-affinity ligand for BET bromodomains: This portion of the molecule is derived from JQ1, a well-characterized and potent inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). JQ1 competitively binds to the acetyl-lysine binding pockets of the bromodomains, effectively displacing them from chromatin.

-

A ligand for the Aryl Hydrocarbon Receptor (AhR) E3 ubiquitin ligase: This component is based on beta-naphthoflavone, a known agonist of the AhR. By binding to AhR, beta-NF-JQ1 recruits this E3 ligase.

-

A chemical linker: This flexible linker connects the BET-binding and AhR-binding moieties, enabling the formation of a ternary complex between the target BET protein and the AhR E3 ligase.

The formation of this ternary complex is the critical step in the mechanism of action of beta-NF-JQ1. Once the BET protein and the AhR E3 ligase are brought into close proximity, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BET protein. This polyubiquitination serves as a signal for the 26S proteasome, the cell's primary protein degradation machinery, to recognize and degrade the tagged BET protein.

Signaling Pathway Diagram

Caption: Mechanism of action of beta-NF-JQ1.

Quantitative Data

The efficacy of beta-NF-JQ1 is determined by its ability to induce the degradation of its target proteins. This is typically quantified by measuring the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| BRD2 | MCF7 | Not Reported | ~94% at 10 µM | Ohoka et al., 2019 |

| BRD3 | MCF7 | Not Reported | ~37% at 10 µM | Ohoka et al., 2019 |

| BRD4 | MCF7 | Not Reported | ~66% at 10 µM | Ohoka et al., 2019 |

Note: The provided degradation data is based on single-concentration western blot analysis from the primary literature. Rigorous DC50 and Dmax values from dose-response curves have not been published.

Experimental Protocols

Synthesis of beta-NF-JQ1

A detailed, step-by-step synthesis protocol for beta-NF-JQ1 is not publicly available in a format suitable for direct replication. The synthesis is described in the primary literature (Ohoka et al., ACS Chemical Biology, 2019) and involves the conjugation of a JQ1 derivative with a beta-naphthoflavone-based linker. Researchers should refer to the supplementary information of this publication for the chemical scheme and characterization data.

Western Blot for BRD Protein Degradation

This protocol is a generalized procedure for assessing the degradation of BRD2, BRD3, and BRD4 in cell culture following treatment with beta-NF-JQ1.

Materials:

-

MCF7 cells (or other suitable cell line)

-

beta-NF-JQ1

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, and a loading control like anti-GAPDH or anti-beta-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed MCF7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of beta-NF-JQ1 in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a DMSO-only vehicle control.

-

Replace the medium in the wells with the medium containing the different concentrations of beta-NF-JQ1 or vehicle.

-

Incubate the cells for the desired time period (e.g., 24 hours).

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-old RIPA buffer with inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a fresh tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel until adequate separation of proteins is achieved.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-BRD4) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities using appropriate software. Normalize the intensity of the target protein bands to the loading control.

-

Experimental Workflow Diagram

Caption: Western Blot Workflow.

Logical Relationships in Drug Development

The development and characterization of a PROTAC like beta-NF-JQ1 follow a logical progression of experiments to establish its function and potential as a therapeutic agent.

An In-depth Technical Guide to the Synthesis and Chemical Structure of β-NF-JQ1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and mechanism of action of β-NF-JQ1, a potent Proteolysis Targeting Chimera (PROTAC). β-NF-JQ1 leverages the aryl hydrocarbon receptor (AhR) E3 ligase to induce the degradation of bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, which are implicated in various cancers. This document details the synthetic route, provides experimental protocols, summarizes key quantitative data, and visualizes the underlying biological pathways.

Chemical Structure and Properties

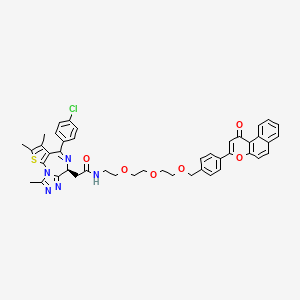

β-NF-JQ1 is a bifunctional molecule composed of three key components: a ligand for the target protein (JQ1), a ligand for the E3 ligase (β-Naphthoflavone), and a linker connecting the two.

Chemical Formula: C₄₅H₄₂ClN₅O₆S[1]

Molecular Weight: 816.36 g/mol [1]

CAS Number: 2380000-55-3[1]

The chemical structure of β-NF-JQ1 is presented below:

Table 1: Physicochemical Properties of β-NF-JQ1

| Property | Value | Reference |

| Purity | 98.05% | MedChemExpress |

| Appearance | Solid | - |

| Solubility | ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil | [2] |

Synthesis of β-NF-JQ1

The synthesis of β-NF-JQ1 involves the conjugation of a JQ1 derivative with a β-Naphthoflavone-linked linker. The key starting materials are (+)-JQ1 and β-Naphthoflavone. A crucial intermediate in the synthesis of many JQ1-based PROTACs is JQ1-carboxylic acid, which provides a handle for linker attachment.

A general synthetic workflow for creating JQ1-based PROTACs is outlined below. The specific synthesis of β-NF-JQ1 follows a similar multi-step process involving the synthesis of a suitable JQ1 intermediate and a linker-modified β-Naphthoflavone, followed by their conjugation.

Experimental Protocol: Synthesis of a JQ1-based PROTAC Intermediate

The following protocol is a representative example for the synthesis of a JQ1 derivative that can be used for PROTAC assembly, based on established methods for JQ1 synthesis.

Materials:

-

Amide starting material (specific to JQ1 core)

-

Lawesson's reagent

-

Hydrazine hydrate

-

Trimethyl orthoacetate

-

Toluene

-

Appropriate solvents (e.g., THF, DMF)

Procedure:

-

Thionation: The starting amide is dissolved in toluene, and Lawesson's reagent is added. The mixture is heated to reflux until the starting material is consumed (monitored by TLC or LC-MS).

-

Amidrazone Formation: The reaction mixture is cooled, and hydrazine hydrate is added dropwise. The reaction is stirred at room temperature.

-

Triazole Ring Formation: Trimethyl orthoacetate is added to the reaction mixture, which is then heated to facilitate the cyclization and formation of the triazole ring, yielding the JQ1 core structure.

-

Purification: The crude product is purified by column chromatography to yield the desired JQ1 derivative.

Note: The synthesis of enantiomerically pure (+)-JQ1 often involves chiral separation or asymmetric synthesis steps.

Experimental Protocol: Conjugation and Final Product Formation

The following is a general protocol for the final conjugation step to form a PROTAC like β-NF-JQ1.

Materials:

-

JQ1-COOH (or other suitably functionalized JQ1 derivative)

-

β-Naphthoflavone with a linker containing a terminal amine group (e.g., NH2-PEG3-βNF)

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous DMF

Procedure:

-

Activation of JQ1-COOH: JQ1-COOH is dissolved in anhydrous DMF. The coupling agents (HATU and HOBt) and base (DIPEA) are added, and the mixture is stirred at room temperature to activate the carboxylic acid.

-

Coupling Reaction: The β-Naphthoflavone-linker-amine is added to the reaction mixture. The reaction is stirred at room temperature until completion (monitored by LC-MS).

-

Work-up and Purification: The reaction mixture is quenched, and the crude product is extracted. The final product, β-NF-JQ1, is purified using preparative HPLC to achieve high purity.

-

Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, Mass Spectrometry, and HPLC analysis.

Mechanism of Action and Signaling Pathway

β-NF-JQ1 functions as a PROTAC, inducing the degradation of BET proteins. It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

The mechanism involves the following steps:

-

Ternary Complex Formation: β-NF-JQ1 simultaneously binds to the bromodomain of a BET protein (e.g., BRD4) and the AhR E3 ligase, forming a ternary complex.

-

Ubiquitination: The formation of this complex brings the E3 ligase in close proximity to the BET protein, facilitating the transfer of ubiquitin molecules to the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated BET protein is then recognized and degraded by the 26S proteasome.

This targeted degradation of BET proteins leads to the downregulation of key oncogenes, such as c-MYC, and inhibits cancer cell proliferation.

References

In-Depth Technical Guide: In Vitro Biological Activity of β-NF-JQ1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro biological activity of β-NF-JQ1, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins. β-NF-JQ1 is a heterobifunctional molecule that co-opts the Aryl Hydrocarbon Receptor (AhR) E3 ubiquitin ligase to target BET proteins, primarily BRD4, for ubiquitination and subsequent proteasomal degradation. This guide details the mechanism of action, quantitative degradation and anti-proliferative activities, experimental protocols, and the key signaling pathways modulated by this compound. All data presented is derived from the seminal publication by Ohoka et al. in ACS Chemical Biology, 2019, which first described the synthesis and biological evaluation of this compound.

Core Mechanism of Action

β-NF-JQ1 operates through a PROTAC-mediated mechanism. It is composed of three key moieties:

-

β-naphthoflavone (β-NF): A ligand for the Aryl Hydrocarbon Receptor (AhR), a component of an E3 ubiquitin ligase complex.

-

JQ1: A potent inhibitor of the BET family of bromodomain-containing proteins (BRD2, BRD3, and BRD4).

-

A linker: Connecting the β-NF and JQ1 moieties.

The binding of β-NF to AhR and JQ1 to a BET protein, such as BRD4, induces the formation of a ternary complex between the AhR E3 ligase and the target BET protein. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the BET protein, marking it for degradation by the 26S proteasome. This targeted degradation leads to a reduction in the cellular levels of BET proteins, thereby inhibiting their function in transcriptional regulation.

Quantitative Data Presentation

The in vitro efficacy of β-NF-JQ1 has been quantified through protein degradation and cell viability assays.

Table 1: BRD Protein Degradation in MCF-7 Cells

| Compound | Concentration (µM) | Treatment Time (hours) | % BRD4 Degradation |

| β-NF-JQ1 | 30 | 24 | Significant |

Data extracted from Ohoka et al., 2019. The original publication notes "degradation of BRD4 was observed at 30 μM after 24h".

Table 2: Anti-proliferative Activity

Quantitative data on the IC50 or EC50 for cell viability of β-NF-JQ1 is not available in the provided search results. The primary focus of the initial characterization was on demonstrating targeted protein degradation.

Signaling Pathways and Experimental Workflows

β-NF-JQ1-Mediated BRD4 Degradation Pathway

The following diagram illustrates the mechanism of action of β-NF-JQ1 in inducing the degradation of BRD4.

Caption: Mechanism of β-NF-JQ1-induced BRD4 degradation.

Downstream Signaling Effects of BRD4 Degradation

BRD4 is a critical transcriptional co-activator. Its degradation by β-NF-JQ1 is expected to downregulate the expression of key oncogenes and pro-inflammatory genes that are dependent on BRD4 for their transcription. This includes, but is not limited to, the c-MYC and NF-κB signaling pathways.

Caption: Downstream effects of β-NF-JQ1-mediated BRD4 degradation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of β-NF-JQ1.

Cell Culture

-

Cell Line: MCF-7 (human breast adenocarcinoma cell line).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for Protein Degradation

This protocol is used to determine the extent of BRD4 degradation following treatment with β-NF-JQ1.

Caption: Workflow for Western Blotting analysis.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for BRD4. A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Cell Viability Assay

A cell viability assay, such as the MTT or CellTiter-Glo assay, would be used to determine the anti-proliferative effects of β-NF-JQ1.

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: After allowing the cells to adhere overnight, they are treated with a serial dilution of β-NF-JQ1 or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

Assay: The viability reagent (e.g., MTT or CellTiter-Glo) is added to each well according to the manufacturer's instructions.

-

Measurement: The absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The results are normalized to the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Conclusion

β-NF-JQ1 is a novel PROTAC that effectively induces the degradation of BRD4 by recruiting the AhR E3 ligase. This targeted degradation provides a powerful tool for studying the biological functions of BRD4 and represents a promising therapeutic strategy for cancers and other diseases where BRD4 is implicated as a key driver. Further studies are warranted to fully elucidate the quantitative aspects of its anti-proliferative effects and its broader impact on cellular signaling pathways.

An In-depth Technical Guide to the Target Protein Selectivity Profile of β-NF-JQ1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target protein selectivity profile of β-NF-JQ1, a novel Proteolysis Targeting Chimera (PROTAC). β-NF-JQ1 utilizes a unique mechanism by recruiting the Aryl Hydrocarbon Receptor (AhR) E3 ligase to induce the degradation of its target proteins. This document details the quantitative binding data, experimental methodologies, and relevant biological pathways associated with β-NF-JQ1, offering a complete resource for researchers in the field.

Core Concept: A PROTAC Recruiting a Novel E3 Ligase

β-NF-JQ1 is a chimeric small molecule designed to target and degrade specific proteins within the cell.[1][2][3][4][5] It consists of two key moieties connected by a linker:

-

JQ1: A well-characterized inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).

-

β-naphthoflavone (β-NF): A ligand for the Aryl Hydrocarbon Receptor (AhR), which is part of an E3 ubiquitin ligase complex.[1][2][3]

The primary mechanism of action for β-NF-JQ1 involves the formation of a ternary complex between the target BET protein, β-NF-JQ1, and the AhR E3 ligase complex. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.

Quantitative Selectivity Profile of β-NF-JQ1

The selectivity of β-NF-JQ1 is primarily directed towards the BET family of bromodomain-containing proteins, as dictated by the JQ1 moiety. The following table summarizes the degradation activity of β-NF-JQ1 against BRD2 and BRD4 in various cell lines.

| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| BRD2 | LNCaP | 100-1000 | >80 | Ohoka et al., 2019 |

| BRD4 | LNCaP | 100-1000 | >80 | Ohoka et al., 2019 |

| BRD2 | 22Rv1 | 100-1000 | >80 | Ohoka et al., 2019 |

| BRD4 | 22Rv1 | 100-1000 | >80 | Ohoka et al., 2019 |

DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of β-NF-JQ1.

Cell Culture and Reagents

-

Cell Lines: LNCaP and 22Rv1 prostate cancer cell lines were used.

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Compounds: β-NF-JQ1 was synthesized as described in the primary literature. JQ1 and β-naphthoflavone were used as controls.

Western Blotting for Protein Degradation Analysis

-

Cell Treatment: Cells were seeded in 6-well plates and treated with varying concentrations of β-NF-JQ1 for 24 hours.

-

Cell Lysis: Cells were washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST and incubated with primary antibodies against BRD2, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities were quantified using densitometry software, and protein levels were normalized to the loading control.

Co-immunoprecipitation for Ternary Complex Formation

-

Cell Treatment: Cells were treated with β-NF-JQ1 for a specified time (e.g., 4 hours).

-

Cell Lysis: Cells were lysed in a non-denaturing lysis buffer.

-

Immunoprecipitation: Cell lysates were incubated with an antibody against either BRD4 or AhR overnight at 4°C, followed by the addition of protein A/G agarose beads.

-

Washing and Elution: The beads were washed several times, and the bound proteins were eluted by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins were analyzed by Western blotting for the presence of BRD4, AhR, and other components of the ternary complex.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway and the experimental workflow for assessing β-NF-JQ1 activity.

Caption: Mechanism of action of β-NF-JQ1 PROTAC.

Caption: Experimental workflow for β-NF-JQ1 characterization.

References

An In-depth Technical Guide to β-NF-JQ1: A PROTAC Leveraging the Aryl Hydrocarbon Receptor E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This guide delves into the core technology of a novel PROTAC, β-NF-JQ1, which uniquely hijacks the Aryl Hydrocarbon Receptor (AhR) E3 ligase to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4. This document provides a comprehensive overview of its mechanism of action, quantitative performance, and the experimental protocols necessary for its evaluation.

Core Components and Mechanism of Action

β-NF-JQ1 is a heterobifunctional molecule comprising three key components:

-

A Ligand for the Target Protein: It incorporates (+)-JQ1, a potent and well-characterized inhibitor of the BET family of bromodomains (BRD2, BRD3, BRD4, and BRDT). JQ1 competitively binds to the acetyl-lysine binding pockets of these proteins, preventing their interaction with acetylated histones and thereby disrupting their role in transcriptional activation.

-

A Ligand for an E3 Ubiquitin Ligase: Uniquely, β-NF-JQ1 utilizes β-naphthoflavone (β-NF) as a ligand to recruit the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that also functions as part of a CUL4B-RING E3 ubiquitin ligase complex.[1][2]

-

A Linker: These two ligands are connected by a polyethylene glycol (PEG) linker, which positions the target protein and the E3 ligase in close proximity to facilitate the transfer of ubiquitin.

The mechanism of action of β-NF-JQ1 follows the canonical PROTAC pathway, but with the novel engagement of the AhR E3 ligase. Upon entering the cell, β-NF-JQ1 forms a ternary complex with a BET protein (e.g., BRD4) and the AhR E3 ligase complex. This induced proximity triggers the polyubiquitination of the target protein. The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then leads to the degradation of the target protein. This process is catalytic, as β-NF-JQ1 is released after degradation and can engage another target protein molecule.

Quantitative Data Summary

The efficacy of β-NF-JQ1 has been characterized by its ability to degrade BET proteins and inhibit cancer cell growth. The following tables summarize the key quantitative data from preclinical studies.

| Parameter | Cell Line | Value | Reference |

| BRD4 Degradation | |||

| DC50 | MCF-7 | ~1 µM | Ohoka et al., 2019 |

| Cell Viability | |||

| GI50 | MCF-7 | ~1 µM | Ohoka et al., 2019 |

| GI50 | MDA-MB-231 | ~1 µM | Ohoka et al., 2019 |

| GI50 | HS-578T | ~1 µM | Ohoka et al., 2019 |

| GI50 | T-47D | ~1 µM | Ohoka et al., 2019 |

Note: Specific DC50 and Dmax values for BRD4 degradation by β-NF-JQ1 are not explicitly provided in the primary literature. The degradation is reported to be effective at concentrations around 1 µM.

Signaling Pathway and Experimental Workflow

The signaling pathway of β-NF-JQ1-mediated protein degradation and a typical experimental workflow for its evaluation are depicted in the following diagrams.

Caption: Mechanism of β-NF-JQ1-mediated BRD4 degradation.

Caption: A typical experimental workflow for evaluating β-NF-JQ1.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of β-NF-JQ1.

Synthesis of β-NF-JQ1

This protocol is adapted from the supplementary information of Ohoka et al., 2019.

Materials:

-

Ad-JQ1 (Target Protein Ligand-Linker Conjugate)

-

β-Naphthoflavone-CH2-Br (AhR Ligand)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

High-performance liquid chromatography (HPLC) for purification

-

Mass spectrometry and NMR for characterization

Procedure:

-

Dissolve Ad-JQ1 (1.0 eq) in DMF.

-

Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Add β-Naphthoflavone-CH2-Br (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, purify the crude product by preparative HPLC to yield β-NF-JQ1.

-

Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Western Blot Analysis for BRD4 Degradation

Materials:

-

MCF-7 cells (or other suitable cell line)

-

β-NF-JQ1

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of β-NF-JQ1 (e.g., 0.1, 0.3, 1, 3, 10 µM) or DMSO for the desired time (e.g., 24 hours). Include a co-treatment group with β-NF-JQ1 and a proteasome inhibitor (e.g., 10 µM MG132) to confirm proteasome-dependent degradation.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BRD4 and GAPDH overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the extent of BRD4 degradation relative to the loading control.

Cell Viability Assay (MTT Assay)

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

β-NF-JQ1

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of β-NF-JQ1 (e.g., from 0.01 to 30 µM) or DMSO for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition) value by plotting a dose-response curve.

Logical Relationship of β-NF-JQ1 Components

The following diagram illustrates the logical relationship and interplay between the constituent parts of the β-NF-JQ1 PROTAC.

Caption: Logical relationship of β-NF-JQ1's components.

Conclusion

β-NF-JQ1 represents a significant advancement in PROTAC technology by successfully demonstrating the utility of the Aryl Hydrocarbon Receptor as a recruitable E3 ligase for targeted protein degradation. Its ability to effectively induce the degradation of BET proteins and inhibit cancer cell growth opens new avenues for the development of novel therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and build upon this innovative technology.

References

In-Depth Technical Guide: β-NF-JQ1 and its Effects on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

β-NF-JQ1 is a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, primarily BRD4. This molecule co-opts the Aryl Hydrocarbon Receptor (AhR) E3 ligase complex, a unique mechanism within the PROTAC field. By tethering the BET inhibitor JQ1 to the AhR ligand β-naphthoflavone (β-NF), β-NF-JQ1 effectively targets BRD4 for ubiquitination and subsequent proteasomal degradation. This degradation leads to significant downstream effects on gene transcription, most notably the suppression of the proto-oncogene c-MYC. This guide provides a comprehensive overview of β-NF-JQ1, including its mechanism of action, quantitative effects on protein degradation and gene expression, detailed experimental protocols, and visualizations of the relevant biological pathways.

Core Mechanism of Action

β-NF-JQ1 operates as a heterobifunctional molecule. One end, the JQ1 moiety, binds to the acetyl-lysine binding pockets of BET proteins, with a high affinity for BRD4. The other end, the β-NF moiety, engages the Aryl Hydrocarbon Receptor (AhR). This dual binding induces the formation of a ternary complex between BRD4, β-NF-JQ1, and the AhR E3 ligase complex.[1][2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the 26S proteasome.[2] The degradation of BRD4, a key transcriptional coactivator, leads to the downregulation of its target genes, including critical oncogenes like c-MYC.[3][4]

dot

Caption: Mechanism of β-NF-JQ1 induced BRD4 degradation and downstream effects.

Quantitative Data on the Effects of β-NF-JQ1

The efficacy of β-NF-JQ1 has been demonstrated through various in vitro experiments, primarily in the MCF-7 human breast cancer cell line.

Degradation of BRD4 Protein

Western blot analysis is the primary method for quantifying the degradation of BRD4 induced by β-NF-JQ1.

| Cell Line | Treatment | Concentration (μM) | Duration (hours) | BRD4 Protein Level (relative to control) | Reference |

| MCF-7 | β-NF-JQ1 | 1 | 24 | Significant Reduction | [5] |

| MCF-7 | β-NF-JQ1 | 3 | 24 | More Pronounced Reduction | [5] |

| MCF-7 | JQ1 | 1 | 24 | No significant change | [6] |

| MCF-7 | β-NF | 1 | 24 | No significant change | [5] |

Effects on Cell Viability

The anti-proliferative effects of β-NF-JQ1 are a direct consequence of BRD4 degradation and subsequent downregulation of oncogenic transcription.

| Cell Line | Treatment | IC50 (μM) | Duration (hours) | Reference |

| MCF-7 | β-NF-JQ1 | ~1-3 | 72 | [3][7] |

| T47D | JQ1 | 0.47 | 72 | [6] |

| MCF-7 | JQ1 | 0.29 | 72 | [6] |

Downregulation of c-MYC Gene Expression

The degradation of BRD4 by β-NF-JQ1 leads to a significant reduction in the transcription of the c-MYC gene.

| Cell Line | Treatment | Concentration (μM) | Duration (hours) | c-MYC mRNA Level (relative to control) | Reference |

| MM.1S | JQ1 | 0.5 | 8 | ~20% | [8] |

| B-ALL | JQ1 | Not Specified | Not Specified | Significant Downregulation | [9] |

| NB | JQ1 | 0.5 | 24-72 | Significant Downregulation | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of β-NF-JQ1 and its effects.

Cell Culture

-

Cell Line: MCF-7 (human breast adenocarcinoma cell line).

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.[11][12]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[11][12] The medium is renewed 2-3 times per week.[11]

Western Blotting for BRD4 Degradation

Caption: Workflow for the MTT cell viability assay.

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight. [8][13]* Treatment: Cells are treated with various concentrations of β-NF-JQ1 for 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL and incubated for 4 hours at 37°C. [13]* Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). [13]* Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. [8][13]

Quantitative Real-Time PCR (qRT-PCR) for c-MYC Expression

-

RNA Extraction: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: Real-time PCR is performed using SYBR Green or TaqMan probes with primers specific for c-MYC and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. [6][14]* Data Analysis: The relative expression of c-MYC is calculated using the ΔΔCt method. [6]

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by β-NF-JQ1 is the BRD4-dependent transcriptional regulation of oncogenes.

dot

Caption: Signaling cascade initiated by β-NF-JQ1.

Conclusion and Future Directions

β-NF-JQ1 represents a significant advancement in the field of targeted protein degradation by successfully utilizing the AhR E3 ligase. Its ability to potently and specifically degrade BRD4, leading to the downregulation of critical oncogenes like c-MYC, highlights its potential as a therapeutic agent in oncology. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to further investigate and build upon this promising molecule. Future research should focus on in vivo efficacy and safety profiling, as well as exploring the potential of β-NF-JQ1 in other BET-dependent malignancies. Furthermore, the modular nature of this PROTAC opens avenues for developing new chimeras targeting other proteins of interest by substituting the JQ1 moiety with other protein-specific ligands.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Targeted Protein Degradation by Chimeric Compounds using Hydrophobic E3 Ligands and Adamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Small Molecule Chimeras That Recruit AhR E3 Ligase to Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of MYC Expression and Differential JQ1 Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RNA-Seq Analysis of MCF-7 Breast Cancer Cells Treated with Methyl Gallate Isolated from the Rhizomes of Nymphaea Odorata L. Shows Upregulation of Apoptosis, Autophagy, and Unfolded Protein Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of β-NF-JQ1 in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-NF-JQ1 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) proteins, including BRD2, BRD3, and BRD4. This molecule is composed of β-naphthoflavone (β-NF), a ligand for the Aryl Hydrocarbon Receptor (AhR) E3 ubiquitin ligase, and JQ1, a potent inhibitor that binds to the bromodomains of BET proteins. By hijacking the AhR E3 ligase, β-NF-JQ1 facilitates the ubiquitination and subsequent proteasomal degradation of BET proteins, offering a powerful tool for studying their cellular functions and for potential therapeutic development.[1][2][3]

Western blotting is a fundamental technique to verify the efficacy of β-NF-JQ1 by quantifying the reduction in target protein levels. This document provides a detailed protocol for utilizing β-NF-JQ1 in a Western blot experiment to assess the degradation of BRD4 and the impact on its downstream target, c-Myc.

Mechanism of Action

β-NF-JQ1 operates by inducing the formation of a ternary complex between the target BET protein (e.g., BRD4) and the Aryl Hydrocarbon Receptor (AhR) E3 ligase complex. The β-naphthoflavone moiety of the PROTAC binds to AhR, while the JQ1 moiety binds to the bromodomain of BRD4. This proximity induces the E3 ligase to transfer ubiquitin molecules to the BRD4 protein. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.

Caption: Signaling pathway of β-NF-JQ1 mediated BRD4 degradation.

Experimental Protocol: Western Blot Analysis of BRD4 and c-Myc Degradation

This protocol outlines the steps to treat cells with β-NF-JQ1 and analyze the degradation of BRD4 and its downstream target c-Myc, as well as the induction of apoptosis marker, cleaved PARP.

Materials and Reagents

-

Cell line expressing BRD4 and c-Myc (e.g., HeLa, MCF7, or a relevant cancer cell line)

-

β-NF-JQ1 (stored at -80°C)

-

Dimethyl sulfoxide (DMSO, vehicle control)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (or other suitable lysis buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-15% gradient gels)

-

Tris-Glycine-SDS running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (see Table 1)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Experimental Workflow

Caption: Western blot experimental workflow.

Step-by-Step Procedure

-

Cell Seeding and Culture:

-

Plate cells at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

-

β-NF-JQ1 Treatment:

-

Prepare a stock solution of β-NF-JQ1 in DMSO (e.g., 10 mM).

-

Dilute the β-NF-JQ1 stock solution in fresh culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 µM).

-

Include a vehicle control (DMSO) at the same final concentration as the highest β-NF-JQ1 treatment.

-

Remove the old medium from the cells and replace it with the medium containing β-NF-JQ1 or DMSO.

-

Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours). A time-course experiment is recommended to determine the optimal degradation time.

-

-

Cell Lysis:

-

After treatment, place the culture plates on ice.

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each plate.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel, along with a protein molecular weight marker.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S (optional).

-

-

Blocking:

-

Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).

-

Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies in blocking buffer according to the recommended dilutions (see Table 1).

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

-

-

Detection and Imaging:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for the recommended time.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the target protein bands (BRD4, c-Myc, cleaved PARP) to the intensity of the loading control band (e.g., β-actin or GAPDH).

-

Compare the normalized protein levels in β-NF-JQ1-treated samples to the vehicle control to determine the extent of protein degradation.

-

Data Presentation

Summarize the quantitative data from your Western blot analysis in the tables below.

Table 1: Primary Antibody Dilutions

| Target Protein | Supplier (Example) | Catalog # (Example) | Recommended Dilution |

| BRD4 | Cell Signaling Tech | #13440 | 1:1000 |

| c-Myc | Cell Signaling Tech | #5605 | 1:1000 |

| Cleaved PARP | Cell Signaling Tech | #9541 | 1:1000 |

| β-actin (Loading Control) | Cell Signaling Tech | #4970 | 1:1000 |

| GAPDH (Loading Control) | Cell Signaling Tech | #5174 | 1:1000 |

Table 2: Experimental Conditions

| Parameter | Recommended Value | Notes |

| Cell Line | HeLa, MCF7, etc. | Choose a cell line relevant to your research. |

| β-NF-JQ1 Concentration | 0.1 - 5 µM | A dose-response experiment is recommended. |

| Treatment Duration | 6 - 48 hours | A time-course experiment is recommended. |

| Protein Loading Amount | 20 - 30 µg | Ensure equal loading across all lanes. |

| SDS-PAGE Gel % | 4-15% Gradient | Or a fixed percentage appropriate for target sizes. |

| Blocking Buffer | 5% non-fat milk/TBST | Or 5% BSA/TBST for phospho-antibodies. |

Table 3: Example Densitometry Results (Hypothetical)

| Treatment | Normalized BRD4 Level (vs. Control) | Normalized c-Myc Level (vs. Control) | Normalized Cleaved PARP Level (vs. Control) |

| DMSO (Control) | 1.00 | 1.00 | 1.00 |

| 0.5 µM β-NF-JQ1 | 0.65 | 0.70 | 1.50 |

| 1.0 µM β-NF-JQ1 | 0.30 | 0.45 | 2.50 |

| 2.5 µM β-NF-JQ1 | 0.15 | 0.20 | 4.00 |

Troubleshooting

-

No or Weak Signal:

-

Increase protein loading amount.

-

Increase primary antibody concentration or incubation time.

-

Check transfer efficiency.

-

Ensure ECL substrate is fresh and active.

-

-

High Background:

-

Increase the number and duration of wash steps.

-

Decrease antibody concentrations.

-

Ensure the blocking step is sufficient.

-

-

Non-specific Bands:

-

Optimize antibody dilution.

-

Use a more specific primary antibody.

-

Ensure the lysis buffer contains sufficient protease inhibitors.

-

By following this detailed protocol, researchers can effectively utilize β-NF-JQ1 to study the degradation of BET proteins and their downstream signaling pathways, providing valuable insights for basic research and drug development.

References

Determining the Optimal In Vitro Dosage of β-NF-JQ1: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-NF-JQ1 is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, primarily BRD4.[1] Unlike traditional small molecule inhibitors like JQ1 which only block the function of these proteins, β-NF-JQ1 hijacks the cell's natural protein disposal machinery to eliminate them entirely.[2] This offers a potentially more potent and durable therapeutic effect. BET proteins are critical regulators of gene expression and are implicated in the progression of various cancers and inflammatory diseases. Their degradation has been shown to suppress oncogenic signaling pathways such as NF-κB and Wnt/β-catenin.[3][4]

These application notes provide a comprehensive guide for researchers to determine the optimal in vitro dosage of β-NF-JQ1. The following protocols detail key experiments to assess its biological activity, including its effects on cell viability, apoptosis, target engagement, and modulation of relevant signaling pathways.

Data Presentation: Quantitative Analysis of β-NF-JQ1 Activity

Effective determination of the optimal dosage of β-NF-JQ1 requires quantitative assessment of its various biological effects. The following tables provide a template for summarizing key experimental data. Note: The values presented are for illustrative purposes and may vary depending on the cell line and experimental conditions.

Table 1: Cell Viability (IC50) of β-NF-JQ1 in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | β-NF-JQ1 IC50 (nM) | JQ1 IC50 (nM) |

| HeLa | Cervical Cancer | 72 | 50 | 250 |

| A549 | Lung Cancer | 72 | 75 | 350 |

| MCF-7 | Breast Cancer | 72 | 60 | 300 |

| K562 | Leukemia | 72 | 25 | 150 |

Table 2: Apoptosis Induction by β-NF-JQ1

| Cell Line | Treatment | Concentration (nM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) |

| HeLa | Vehicle (DMSO) | - | 48 | 5.2 |

| β-NF-JQ1 | 100 | 48 | 35.8 | |

| JQ1 | 500 | 48 | 20.1 | |

| A549 | Vehicle (DMSO) | - | 48 | 4.5 |

| β-NF-JQ1 | 150 | 48 | 42.3 | |

| JQ1 | 750 | 48 | 25.6 |

Table 3: BRD4 Target Engagement and Degradation

| Cell Line | Treatment | Concentration (nM) | Incubation Time (hours) | BRD4 Target Engagement (NanoBRET IC50, nM) | BRD4 Degradation (DC50, nM) |

| HeLa | β-NF-JQ1 | - | 2 | 25 | 80 |

| JQ1 | - | 2 | 100 | >1000 | |

| A549 | β-NF-JQ1 | - | 2 | 35 | 120 |

| JQ1 | - | 2 | 150 | >1000 |

Table 4: Modulation of NF-κB and Wnt/β-catenin Signaling

| Cell Line | Treatment | Concentration (nM) | Incubation Time (hours) | NF-κB Reporter Activity (% Inhibition) | Wnt/β-catenin Reporter Activity (% Inhibition) |

| HeLa | β-NF-JQ1 | 100 | 24 | 75 | 60 |

| JQ1 | 500 | 24 | 50 | 40 | |

| A549 | β-NF-JQ1 | 150 | 24 | 80 | 65 |

| JQ1 | 750 | 24 | 55 | 45 |

Experimental Protocols

Herein are detailed methodologies for the key experiments required to determine the optimal in vitro dosage of β-NF-JQ1.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of β-NF-JQ1 that inhibits cell growth by 50% (IC50).

Materials:

-

β-NF-JQ1

-

Target cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of β-NF-JQ1 in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO).

-

Incubate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.[5][6]

Protocol 2: Apoptosis Analysis using Annexin V-FITC/PI Staining

This protocol quantifies the percentage of apoptotic cells upon treatment with β-NF-JQ1.

Materials:

-

β-NF-JQ1

-

Target cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of β-NF-JQ1 or vehicle control for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[3][7][8]

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: BRD4 Target Engagement using NanoBRET™ Assay

This protocol measures the binding of β-NF-JQ1 to its target protein, BRD4, within living cells.

Materials:

-

β-NF-JQ1

-

HEK293 cells

-

NanoLuc®-BRD4 fusion vector

-

NanoBRET™ fluorescent tracer

-

NanoBRET™ Nano-Glo® Substrate

-

White, non-binding surface 96-well plates

-

Luminometer

Procedure:

-

Co-transfect HEK293 cells with the NanoLuc®-BRD4 fusion vector.

-

Seed the transfected cells into a 96-well plate.

-

Prepare serial dilutions of β-NF-JQ1.

-

Add the NanoBRET™ tracer to the cells, followed by the addition of the diluted β-NF-JQ1 or vehicle control.

-

Incubate for 2 hours at 37°C.

-

Add the Nano-Glo® Substrate to the wells.

-

Measure the BRET signal using a luminometer. The displacement of the tracer by β-NF-JQ1 results in a decrease in the BRET signal, from which the IC50 for target engagement can be calculated.[9][10][11]

Protocol 4: BRD4 Degradation Assessment by Western Blot

This protocol determines the concentration of β-NF-JQ1 required to degrade 50% of the target protein (DC50).

Materials:

-

β-NF-JQ1

-

Target cancer cell lines

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-BRD4, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with a concentration range of β-NF-JQ1 for 24 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein lysate on an SDS-PAGE gel.[12][13]

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[14]

-

Use β-actin as a loading control.

-

Quantify the band intensities to determine the DC50 value.

Protocol 5: Signaling Pathway Modulation Analysis using Reporter Assays

This protocol assesses the effect of β-NF-JQ1 on the activity of the NF-κB and Wnt/β-catenin signaling pathways.

Materials:

-

β-NF-JQ1

-

Target cancer cell lines

-

NF-κB and TCF/LEF (Wnt/β-catenin) luciferase reporter plasmids

-

Transfection reagent

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfect cells with the respective reporter plasmid and a Renilla luciferase control plasmid.

-

Seed the transfected cells in a 96-well plate.

-

Treat the cells with β-NF-JQ1 or vehicle control for 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the percentage of inhibition of reporter activity relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological modulation of transcriptional co-regulators in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A PROTAC peptide induces durable β-catenin degradation and suppresses Wnt-dependent intestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BET protein inhibitor JQ1 inhibits growth and modulates WNT signaling in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. selleckchem.com [selleckchem.com]

- 12. BET protein inhibitor JQ1 inhibits growth and modulates WNT signaling in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining Cell Viability Following beta-NF-JQ1 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

beta-NF-JQ1 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4.[1] It functions by hijacking the Aryl Hydrocarbon Receptor (AhR) E3 ligase, bringing it into proximity with BRD proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] The parent molecule, JQ1, is a potent inhibitor of the BET family of proteins, which are epigenetic "readers" that recognize acetylated lysine residues on histones.[3] By binding to acetylated chromatin, BRD4 recruits transcriptional machinery to drive the expression of key oncogenes, most notably c-Myc.[3][4][5] Disruption of this interaction, either by inhibition with JQ1 or degradation via beta-NF-JQ1, leads to the suppression of oncogene transcription, resulting in cell cycle arrest, senescence, and/or apoptosis in various cancer models.[6][7][8]

This document provides detailed protocols for assessing the effect of beta-NF-JQ1 on cell viability using two common methods: the luminescent-based CellTiter-Glo® assay and the colorimetric MTT assay.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of beta-NF-JQ1 and the general workflow for a cell viability experiment.

Caption: Mechanism of beta-NF-JQ1-induced BRD4 degradation and downstream effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. β-NF-JQ1 | TargetMol [targetmol.com]

- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of BRD4 triggers cellular senescence through suppressing aurora kinases in oesophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: Immunoprecipitation of BRD Proteins Following Beta-Naphthoflavone and JQ1 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain and Extra-Terminal (BET) proteins, including BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that play a crucial role in transcriptional regulation. They recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci. The dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammation, making them attractive therapeutic targets. JQ1 is a potent and specific small molecule inhibitor of BET bromodomains, which competitively binds to the acetyl-lysine binding pocket, displacing BET proteins from chromatin and subsequently altering gene expression.[1]

Beta-naphthoflavone (β-NF) is a well-characterized agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism, immune responses, and cell cycle regulation. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) to regulate the transcription of target genes.[2][3] While the direct interaction between the AhR pathway and BET proteins is an area of ongoing research, potential crosstalk exists through shared co-regulators and downstream signaling pathways.[4][5]

This document provides detailed application notes and protocols for the immunoprecipitation of BRD proteins from cells treated with a combination of beta-naphthoflavone and JQ1. This experimental approach allows for the investigation of how activation of the AhR pathway by β-NF may modulate the protein-protein interactions of BRD proteins, and how these interactions are affected by simultaneous BET inhibition with JQ1. Such studies are critical for understanding the complex interplay between these two important signaling pathways and for the development of novel therapeutic strategies.

Data Presentation

The following table summarizes the known effects of JQ1 on the BRD4 interactome, as determined by quantitative mass spectrometry. The log2 fold change (LFC) indicates the magnitude of the change in protein interaction upon JQ1 treatment. A negative LFC signifies a decrease in interaction, while a positive LFC indicates an enhanced association. This data is derived from studies in HEK293 and K562 cells.[6] The effect of combined β-NF and JQ1 treatment on the BRD protein interactome is currently not well-documented and represents a key area for future investigation using the protocols outlined below.

Table 1: JQ1-Induced Changes in the BRD4 Interactome [6]

| Interacting Protein/Complex | Functional Group | Log2 Fold Change (LFC) upon JQ1 Treatment |

| Decreased Interactions | ||

| Histone Chaperones (FACT, CAF1) | Chromatin Remodeling | ≤ -2 |

| SWI/SNF Complex Components | Chromatin Remodeling | ≤ -2 |

| DAXX, DEK | Histone Chaperones | ≤ -2 |

| Sustained Interactions | ||

| CHD4 | Chromatin Remodeling | within ±2 |

| JMJD6 | Histone Demethylase | within ±2 |

| Enhanced Interactions | ||

| MRN Complex | DNA Damage Repair | ≥ 2 |

| TP53 | Tumor Suppressor | ≥ 2 |

| KBTBD8 | Unknown | ≥ 2 |

| TCOF1 (with BRD3) | Ribosomal Biogenesis | ≥ 2 |

Experimental Protocols

Protocol 1: Cell Culture and Treatment with Beta-Naphthoflavone and JQ1

This protocol describes the general procedure for treating mammalian cells in culture with β-NF and JQ1 prior to immunoprecipitation. Optimization of cell type, seeding density, and treatment concentrations/times may be required.

Materials:

-

Mammalian cell line of interest (e.g., HEK293T, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Beta-naphthoflavone (β-NF) stock solution (e.g., 10 mM in DMSO)

-

JQ1 stock solution (e.g., 10 mM in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates/flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the cells at an appropriate density in cell culture plates or flasks to ensure they reach 70-80% confluency at the time of treatment.

-

Cell Treatment:

-

β-NF Pre-treatment (Optional but Recommended): To investigate the effect of AhR activation on the BRD protein interactome, pre-treat the cells with the desired concentration of β-NF (e.g., 10 µM) for a specific duration (e.g., 16-24 hours). Include a vehicle control (DMSO) for comparison.

-

JQ1 Treatment: Following the optional β-NF pre-treatment, add the desired concentration of JQ1 (e.g., 500 nM) to the culture medium for a shorter duration (e.g., 1-4 hours).[6] For the combined treatment group, add JQ1 to the cells already treated with β-NF.

-

Controls: Include the following control groups:

-

Vehicle control (DMSO)

-

β-NF only

-

JQ1 only

-

-

-

Cell Harvesting:

-

After the treatment period, aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping in ice-cold PBS or by using a cell lifter.

-

Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and proceed immediately to the immunoprecipitation protocol or store the cell pellet at -80°C.

-

Protocol 2: Immunoprecipitation (IP) of BRD Proteins

This protocol outlines the steps for immunoprecipitating endogenous BRD proteins (e.g., BRD4) from the treated cells.

Materials:

-

Harvested cell pellets from Protocol 1

-

Lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors)

-

Primary antibody against the target BRD protein (e.g., anti-BRD4 antibody)

-

Isotype control IgG antibody (e.g., Rabbit IgG or Mouse IgG)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., Lysis buffer with lower detergent concentration or PBS with 0.05% Tween-20)

-

Elution buffer (e.g., 1x Laemmli sample buffer or a low pH elution buffer like 0.1 M glycine, pH 2.5)

-

Microcentrifuge

-

Rotating platform or shaker

Procedure:

-

Cell Lysis:

-

Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (clarified lysate) to a new pre-chilled microcentrifuge tube.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add a small amount of Protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C on a rotator.

-

Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube. This step helps to reduce non-specific binding.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the pre-cleared lysate using a standard protein assay (e.g., BCA assay).

-

Take an equal amount of protein for each experimental condition (e.g., 500 µg - 1 mg).

-

Add the primary antibody against the target BRD protein to the lysate. Add the isotype control IgG to a separate tube as a negative control.

-

Incubate overnight at 4°C on a rotator.

-

-

Capture of Immune Complexes:

-

Add an appropriate amount of pre-washed Protein A/G beads to each tube.

-

Incubate for 2-4 hours at 4°C on a rotator.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all residual buffer.

-

-

Elution:

-

Elute the immunoprecipitated proteins from the beads by adding elution buffer.

-

If using Laemmli sample buffer, boil the beads at 95-100°C for 5-10 minutes.

-

If using a low pH elution buffer, incubate for 5-10 minutes at room temperature and then neutralize the eluate with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5).

-

-

Analysis:

-

The eluted proteins are now ready for downstream analysis, such as Western blotting or mass spectrometry, to identify interacting proteins.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Potential crosstalk between the AhR and BET signaling pathways.

Experimental Workflow Diagram

Caption: Experimental workflow for immunoprecipitation of BRD proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mdpi.com [mdpi.com]

- 4. The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Interactome Rewiring Following Pharmacological Targeting of BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for beta-NF-JQ1 Treatment in Specific Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction:

beta-NF-JQ1 is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, primarily BRD2, BRD3, and BRD4.[1][2][3] It achieves this by hijacking the Aryl Hydrocarbon Receptor (AhR) E3 ubiquitin ligase to tag BET proteins for proteasomal degradation.[1][2][3] This targeted protein degradation approach offers a powerful strategy for cancer therapy, as BET proteins are critical regulators of oncogenes such as c-Myc and are implicated in various cancer hallmarks, including cell proliferation, survival, and inflammation.

This document provides detailed application notes and experimental protocols for the use of beta-NF-JQ1 in cancer cell line research. Due to the limited availability of specific quantitative data for beta-NF-JQ1, the following data and protocols are largely based on its well-characterized predecessor, the BET inhibitor JQ1. Researchers should consider these protocols as a starting point and optimize them for their specific experimental conditions with beta-NF-JQ1.

Data Presentation: Efficacy of JQ1 in Cancer Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) of JQ1 in various cancer cell lines, providing an indication of its anti-proliferative activity.

Table 1: IC50 Values of JQ1 in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| REH | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 1.16[4] |

| NALM6 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 0.93[4] |

| SEM | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 0.45[4] |

| RS411 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 0.57[4] |

| MM1.S | Multiple Myeloma | ~0.4 (EC50) |

Table 2: IC50 Values of JQ1 in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| H23 | Lung Adenocarcinoma | < 5[5] |

| H1975 | Lung Adenocarcinoma | < 5[5] |

| H460 | Large Cell Lung Carcinoma | > 10[5] |

| AGS | Gastric Cancer | ~0.8 |

| HGC27 | Gastric Cancer | ~1.2 |

| BGC-803 | Gastric Cancer | ~0.9 |

| KATO III | Gastric Cancer | ~1.5 |

| MKN45 | Gastric Cancer | ~1.1 |

| SNU1 | Gastric Cancer | ~0.7 |

| SNU16 | Gastric Cancer | ~0.5 |

| NUGC3 | Gastric Cancer | ~1.0 |

| MGC803 | Gastric Cancer | ~0.6 |

| SNU5 | Gastric Cancer | ~1.3 |

| NUGC4 | Gastric Cancer | ~0.8 |

| NCI-N87 | Gastric Cancer | ~1.8 |

| SGC7901 | Gastric Cancer | ~1.4 |

| NMC 797 | NUT Midline Carcinoma | ~0.004[6] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of beta-NF-JQ1 on the viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

beta-NF-JQ1 (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of beta-NF-JQ1 in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted beta-NF-JQ1 solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by beta-NF-JQ1.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

beta-NF-JQ1

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of beta-NF-JQ1 for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[7]

-